1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid
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Overview
Description
1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid is a compound with the molecular formula C12H21NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group. This compound is known for its stability and ease of removal under acidic conditions, making it a valuable reagent in various chemical reactions .
Preparation Methods
The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in methanol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. The Boc group stabilizes the amine, preventing unwanted side reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions. This mechanism is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: Similar in structure but with a cyclopropane ring instead of a cyclopentane ring.
1-((tert-Butoxycarbonyl)amino)methylcyclohexanecarboxylic acid: Contains a cyclohexane ring, offering different steric and electronic properties.
tert-Butoxycarbonyl-protected amino acids: A broader category of compounds used for similar purposes in organic synthesis
The uniqueness of this compound lies in its specific ring structure, which provides distinct reactivity and stability compared to other Boc-protected compounds.
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(9(14)15)6-4-5-7-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCQGYCDQVOYDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589244 |
Source
|
Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204514-22-7 |
Source
|
Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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